[4-(Dimethylamino)phenyl]acetonitrile
CAS No.: 34906-70-2
Cat. No.: VC17284086
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Dimethylamino)phenyl]acetonitrile - 34906-70-2](/images/structure/VC17284086.png)
Specification
CAS No. | 34906-70-2 |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
IUPAC Name | 2-[4-(dimethylamino)phenyl]acetonitrile |
Standard InChI | InChI=1S/C10H12N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7H2,1-2H3 |
Standard InChI Key | YUJKBNUEQVXKGA-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CC=C(C=C1)CC#N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
[4-(Dimethylamino)phenyl]acetonitrile (CAS: 34906-70-2) is systematically named 2-[4-(dimethylamino)phenyl]acetonitrile under IUPAC nomenclature . Its molecular structure comprises a benzene ring substituted with a dimethylamino group (-N(CH)) at the para position and an acetonitrile (-CHCN) group. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 160.22 g/mol | |
SMILES | CN(C)C1=CC=C(C=C1)CC#N | |
InChIKey | YUJKBNUEQVXKGA-UHFFFAOYSA-N | |
XLogP3 | 2 | |
Topological Polar SA | 27 Ų |
Structural Features
The dimethylamino group is a strong electron donor, while the acetonitrile moiety acts as an electron-withdrawing group. This push-pull configuration creates a polarized electronic structure, which may facilitate intramolecular charge transfer (ICT) processes . The compound’s 3D conformation, as modeled in PubChem, shows minimal steric hindrance, allowing for planar alignment of the aromatic ring and nitrile group .
Physicochemical Properties
Solubility and Partitioning
With an XLogP3 value of 2 , the compound exhibits moderate lipophilicity, suggesting solubility in organic solvents like acetonitrile, dichloromethane, and toluene. Its polar surface area (27 Ų) indicates limited water solubility, consistent with nitrile derivatives.
Spectroscopic Data
Synthesis and Reactivity
Reactivity Profile
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Nitrile Hydrolysis: Under acidic or basic conditions, the nitrile group may hydrolyze to a carboxylic acid or amide.
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Reduction: Catalytic hydrogenation could yield the corresponding amine ().
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Electrophilic Substitution: The electron-rich aromatic ring may undergo nitration or sulfonation at the meta position relative to the dimethylamino group.
Applications and Research Findings
Organic Synthesis Intermediate
The compound serves as a precursor for synthesizing trisubstituted derivatives, such as tris[4-(dimethylamino)phenyl]acetonitrile (MW: 398.5 g/mol) . Such triarylacetonitriles are explored for their optoelectronic properties and as ligands in coordination chemistry .
Charge Transfer Studies
Research on DMABN (a structural analog) reveals ultrafast ICT dynamics in polar solvents like acetonitrile . For DMABN, the LE→ICT transition occurs with a time constant of 4.1 ps at 25°C, accompanied by fluorescence quenching . While [4-(Dimethylamino)phenyl]acetonitrile lacks the conjugated nitrile-aryl system of DMABN, its dimethylamino and nitrile groups may still enable weaker ICT behavior, warranting further study.
Comparative Analysis with Related Compounds
Future Research Directions
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Spectroscopic Characterization: Detailed UV-Vis, fluorescence, and transient absorption studies to probe ICT behavior.
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Synthetic Optimization: Development of greener synthesis routes with higher yields.
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Application in Materials: Exploration as a building block for luminescent materials or metal-organic frameworks.
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